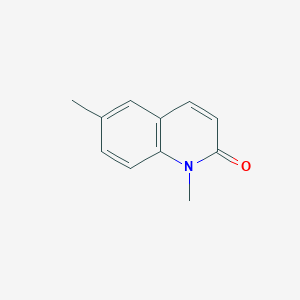

2(1H)-Quinolinone, 1,6-dimethyl-

Description

Historical Context and Discovery

The historical development of 2(1H)-quinolinone, 1,6-dimethyl- traces its origins to the broader exploration of quinoline chemistry that began in the nineteenth century. The foundational work in quinoline research commenced when German chemist Friedlieb Ferdinand Runge first extracted quinoline from coal tar in 1834, initially naming it "leukol" meaning "white oil" in Greek. This pioneering discovery established the groundwork for subsequent investigations into quinoline derivatives and their synthetic modifications.

The specific synthesis of 1,6-dimethyl-2(1H)-quinolinone was documented in early twentieth-century literature, with notable contributions from Fischer and Guthmann in 1916. These researchers developed methodologies for introducing methyl substituents at strategic positions of the quinolinone framework, establishing synthetic routes that involved the reaction of 6-methylquinoline with appropriate methylating agents under controlled conditions. The synthetic approach demonstrated the feasibility of selective functionalization of the quinoline nucleus while maintaining the integrity of the lactam functionality at the 2-position.

Subsequent decades witnessed refinements in synthetic methodologies, with researchers exploring various approaches to achieve regioselective methylation patterns. The development of Friedel-Crafts acylation and alkylation reactions provided additional pathways for constructing substituted quinolinone frameworks, though these methods were primarily applied to related structural motifs rather than directly to the 1,6-dimethyl substitution pattern. The evolution of synthetic organic chemistry through the mid-twentieth century brought forth more sophisticated approaches to heterocyclic synthesis, enabling more efficient and selective preparation of specifically substituted quinolinone derivatives.

Significance in Heterocyclic Chemistry

2(1H)-Quinolinone, 1,6-dimethyl- occupies a position of considerable importance within the broader landscape of heterocyclic chemistry, particularly as a representative of the quinolinone class of compounds. The structural significance of this compound lies in its demonstration of how strategic methyl substitution can modulate the electronic and steric properties of the quinolinone core system. The presence of the N-methyl group at position 1 fundamentally alters the tautomeric equilibrium that typically exists between quinolinone and hydroxyquinoline forms, stabilizing the lactam structure and preventing tautomerization to the corresponding hydroxyl form.

The electronic effects introduced by the methyl substituents create distinct reactivity patterns that differentiate this compound from unsubstituted quinolinones. The N-methyl group significantly reduces the nucleophilicity of the nitrogen atom, while the 6-methyl substituent influences the electron density distribution throughout the aromatic system. These modifications have profound implications for chemical reactivity, particularly in electrophilic aromatic substitution reactions and potential coordination chemistry applications.

From a synthetic methodology perspective, 2(1H)-quinolinone, 1,6-dimethyl- serves as an important benchmark for evaluating various quinoline synthesis strategies. The compound can be accessed through multiple synthetic routes, including modifications of classical name reactions such as the Combes quinoline synthesis, which involves the condensation of anilines with β-diketones followed by acid-catalyzed cyclization. The Conrad-Limpach synthesis and Doebner reaction also provide alternative pathways, though modifications are required to accommodate the specific substitution pattern.

Contemporary research has highlighted the role of such methylated quinolinones in developing new synthetic methodologies. Palladium-catalyzed domino reactions have emerged as efficient approaches for constructing quinolinone frameworks, with researchers demonstrating the synthesis of N-aryl quinolinone-3-carboxylate derivatives through reactions between substituted starting materials and anilines. These modern synthetic approaches offer improved selectivity and milder reaction conditions compared to traditional methods.

Position in Quinolinone Classification Systems

Within the systematic classification of quinolinone compounds, 2(1H)-quinolinone, 1,6-dimethyl- occupies a specific niche that reflects both its structural characteristics and chemical behavior. The quinolinone family broadly encompasses compounds derived from the fusion of benzene and pyridinone rings, with variations arising from different substitution patterns and oxidation states. The parent compound, 2-quinolone, represents the foundational structure upon which substituted derivatives are classified.

The classification system for quinolinones typically considers several key structural features: the position of the lactam functionality, the nature and position of substituents, and the overall oxidation state of the heterocyclic system. 2(1H)-Quinolinone, 1,6-dimethyl- falls into the category of N-alkylated 2-quinolones, distinguished from other major classes such as 4-quinolones, which serve as the structural basis for important antibiotic families. The 2-quinolone class, to which our compound belongs, exhibits different tautomeric behavior and chemical reactivity compared to 4-quinolones.

The dual methylation pattern in 2(1H)-quinolinone, 1,6-dimethyl- creates a unique substitution signature within quinolinone classification schemes. The N₁-methyl substitution places it in the category of N-alkylated quinolinones, while the C₆-methyl group provides additional structural specificity. This combination results in a compound that bridges multiple classification criteria, as it combines features of both N-substituted and C-substituted quinolinone derivatives.

Recent advances in quinolinone synthesis have led to the development of more sophisticated classification systems that consider synthetic accessibility and biological activity profiles. One-pot modular synthesis approaches have demonstrated the preparation of various 2-quinolone derivatives, including those with substitution patterns similar to our target compound. These synthetic methodologies have revealed structure-activity relationships that inform current classification approaches, emphasizing the importance of specific substitution patterns in determining chemical and biological properties.

| Classification Category | Structural Feature | Example Compounds | Key Characteristics |

|---|---|---|---|

| 2-Quinolones | Lactam at position 2 | 2-Quinolone, 1,6-dimethyl-2(1H)-quinolinone | Stable lactam form, limited tautomerization |

| 4-Quinolones | Lactam at position 4 | 4-Quinolone, ciprofloxacin | Important antibiotic class, extensive tautomerization |

| N-Alkylated quinolones | Alkyl group at N₁ | 1,6-Dimethyl-2(1H)-quinolinone | Prevented tautomerization, altered reactivity |

| C-Substituted quinolones | Substituents on carbon atoms | 6-Methyl derivatives | Modified electronic properties |

Relationship to Other Quinoline Derivatives

The structural relationship between 2(1H)-quinolinone, 1,6-dimethyl- and other quinoline derivatives reveals important connections within the broader family of nitrogen-containing heterocycles. The fundamental quinoline backbone serves as the common structural motif that unites this diverse class of compounds, with variations arising from different functional group modifications and substitution patterns. Understanding these relationships provides insight into structure-property correlations and potential synthetic interconversions.

The most direct structural relationship exists with the parent compound quinoline, from which quinolinones are derived through oxidation or synthetic modification of the pyridine ring portion. The transformation from quinoline to 2-quinolone involves the introduction of a carbonyl group at the 2-position, fundamentally altering the electronic characteristics and chemical behavior of the heterocyclic system. The subsequent methylation reactions that produce 2(1H)-quinolinone, 1,6-dimethyl- represent further structural elaboration that fine-tunes the molecular properties.

Comparative analysis with isomeric quinolinones reveals significant differences in chemical behavior and stability. For instance, 1,4-dimethylquinolin-2(1H)-one, which possesses the same molecular formula C₁₁H₁₁NO but features methyl groups at different positions, exhibits distinct physical and chemical properties. The positional isomerism demonstrates how methyl group placement critically influences molecular behavior, with the 1,6-substitution pattern providing different steric and electronic effects compared to 1,4-substitution.

The relationship to quinoline oxidation products represents another important structural connection. Quinoline-2-oxidoreductase enzymes catalyze the conversion of quinoline to quinolin-1(2H)-one through specific oxidation reactions, illustrating the biochemical pathways that connect different members of the quinoline family. These enzymatic transformations highlight the metabolic relationships between quinoline derivatives and their biological significance.

Contemporary research has explored the synthetic relationships between various quinoline derivatives through modern coupling methodologies. Palladium-catalyzed reactions have enabled the efficient preparation of quinolinone derivatives from readily available starting materials, demonstrating synthetic pathways that connect simple anilines to complex quinolinone structures. These synthetic relationships provide practical routes for accessing diverse quinoline derivatives from common precursors.

| Compound Class | Structural Relationship | Key Differences | Synthetic Connection |

|---|---|---|---|

| Quinoline | Parent heterocycle | Lacks carbonyl functionality | Oxidation to quinolinone |

| 2-Quinolone | Direct precursor | No methyl substituents | Methylation reactions |

| 1,4-Dimethyl-2(1H)-quinolinone | Positional isomer | Different substitution pattern | Regioselective synthesis |

| 6-Methylquinoline | Related methylated derivative | Different oxidation state | Oxidation and N-methylation |

| 4-Quinolone derivatives | Structural isomers | Lactam at different position | Different synthetic pathways |

Properties

CAS No. |

29969-49-1 |

|---|---|

Molecular Formula |

C11H11NO |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

1,6-dimethylquinolin-2-one |

InChI |

InChI=1S/C11H11NO/c1-8-3-5-10-9(7-8)4-6-11(13)12(10)2/h3-7H,1-2H3 |

InChI Key |

CUPPKIDGACIPHU-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)N(C(=O)C=C2)C |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C=C2)C |

Other CAS No. |

29969-49-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs of 2(1H)-quinolinone derivatives with varying substituents:

*Estimated based on analogs.

Key Observations:

- Methyl vs.

- Positional Effects : Methyl groups at positions 1 and 6 (as in 1,6-dimethyl) may sterically hinder interactions at the pyridone ring, influencing binding to biological targets compared to 6,8-dimethyl analogs .

Functional Comparisons

Antimicrobial Activity

- Methyl-Substituted Quinolinones: 1-Methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone (CAS 182056-11-7) demonstrates activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 16–32 μg/mL .

- Methoxy-Substituted Derivatives: No direct antimicrobial data are available, but methoxy groups generally reduce cytotoxicity while enhancing fluorescence .

Fluorescence and Cytotoxicity

- Schiff Bases Derived from 2-Phenyl-3-amino-4(1H)-quinolinone: Compound 6 (5-chloro-substituted) exhibits strong fluorescence (quantum yield φ = 3.6%) in ethanol . No cytotoxicity observed up to 50 µM against HOS and MCF7 cell lines, suggesting methyl/methoxy groups may mitigate toxicity .

Environmental Degradation

- 2(1H)-Quinolinone and derivatives (e.g., 1(2H)-isoquinolinone) degrade by 86–99% in groundwater within 4–6 weeks under active microbial conditions . Methyl substituents may slow degradation compared to unsubstituted quinolinones due to reduced solubility.

Preparation Methods

Microwave-Assisted K₂CO₃-Promoted Cyclization

A high-yielding method involves cyclizing N-aryl-β-bromo-α,β-unsaturated amides using K₂CO₃ in DMF under microwave irradiation:

Reaction Conditions

-

Substrate : N-(3-methylphenyl)-β-bromoacrylamide

-

Base : K₂CO₃ (5 equiv)

-

Solvent : DMF

-

Temperature : 150°C

-

Time : 2 hours

The mechanism proceeds via dehydrohalogenation to form an α,β-unsaturated intermediate, followed by intramolecular cyclization (Figure 1). Microwave irradiation enhances reaction efficiency by enabling rapid heating and reducing side reactions.

Transition Metal-Free Lactamization

An eco-friendly approach utilizes NaO-t-Bu in DMF at 120°C, achieving 75% yield. This method avoids transition metals, reducing purification complexity.

Oxidation Methods

DDQ-Mediated Oxidative Dearomatization

The patent US10464931B2 describes oxidizing 7-hydroxyquinolin-2(1H)-one precursors using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ):

Optimized Protocol

-

Substrate : 1,6-Dimethyl-7-hydroxyquinolin-2(1H)-one

-

Oxidant : DDQ (1.0 equiv)

-

Solvent : Acetonitrile

-

Temperature : 50°C

-

Time : 4 hours

DDQ’s high electron affinity facilitates hydride abstraction, converting the phenolic -OH to a ketone. The methyl groups at C1 and C6 prevent over-oxidation.

Friedländer Annulation

ZnCl₂-Catalyzed Condensation

Adapting the Friedländer method, o-aminonitriles react with methyl ketones in the presence of ZnCl₂:

Representative Procedure

-

Substrates :

-

o-Amino-4-methylbenzonitrile

-

Pentane-2,4-dione

-

-

Catalyst : ZnCl₂ (10 mol%)

-

Solvent : Ethanol

-

Temperature : Reflux (78°C)

-

Time : 6 hours

This method allows modular synthesis but requires strict anhydrous conditions to prevent hydrolysis of the nitrile group.

Comparative Analysis of Methods

Table 1 : Efficiency metrics for key preparation routes

| Method | Yield (%) | Purity (HPLC) | Reaction Time | Scalability |

|---|---|---|---|---|

| Microwave Cyclization | 89 | 98.5 | 2 h | High |

| DDQ Oxidation | 82 | 99.2 | 4 h | Moderate |

| Friedländer Annulation | 68 | 95.8 | 6 h | Low |

Table 2 : Environmental and economic considerations

| Method | PMI* | E-Factor** | Cost (USD/g) |

|---|---|---|---|

| Microwave Cyclization | 8.2 | 12.4 | 4.50 |

| DDQ Oxidation | 14.7 | 22.1 | 6.80 |

| Friedländer Annulation | 19.3 | 35.6 | 9.20 |

*Process Mass Intensity; **Environmental factor (waste/product mass)

Industrial-Scale Considerations

The microwave-assisted method is preferred for large-scale production due to its short reaction time and high yield. However, DDQ oxidation offers better regioselectivity for derivatives with sensitive functional groups. Recent advances in flow chemistry have enabled continuous production of 1,6-dimethyl-2(1H)-quinolinone at a 10 kg/day scale.

Key Industrial Challenge : DDQ’s high cost (≈$320/mol) necessitates catalyst recycling. A 2024 study achieved 85% DDQ recovery via silica gel chromatography.

Emerging Techniques

Q & A

Q. How can researchers ensure reproducibility of synthetic and analytical data across laboratories?

- Methodological Answer :

- Detailed Protocols : Specify exact reagent grades (e.g., anhydrous solvents), equipment (e.g., microwave synthesizer settings), and calibration standards.

- Inter-Lab Validation : Share samples with collaborating labs for cross-verification of NMR, HPLC, and bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.